molecular formula C19H18ClNO4S B2655819 1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448076-70-7

1'-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2655819
CAS No.: 1448076-70-7
M. Wt: 391.87
InChI Key: CRNRGKHZFZJMHG-UHFFFAOYSA-N
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Description

1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spiro[chroman-2,3’-pyrrolidin] core through a cyclization reaction, followed by the introduction of the sulfonyl group via sulfonylation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: It may have biological activity, making it a candidate for drug discovery and development. Its unique structure could interact with biological targets in novel ways.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific diseases or conditions.

    Industry: It might be used in the production of specialty chemicals or materials with unique properties, such as high stability or specific reactivity.

Mechanism of Action

The mechanism of action of 1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or cellular experiments.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one include other spiro compounds and sulfonyl-containing molecules. Examples might include spiro[indoline-3,4’-piperidine] derivatives or sulfonylated heterocycles.

Uniqueness

What sets 1’-((3-Chloro-2-methylphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one apart is its specific combination of a spiro structure with a sulfonyl group and a chlorinated aromatic ring. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for further study and application.

Properties

IUPAC Name

1'-(3-chloro-2-methylphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4S/c1-13-15(20)6-4-8-18(13)26(23,24)21-10-9-19(12-21)11-16(22)14-5-2-3-7-17(14)25-19/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNRGKHZFZJMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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